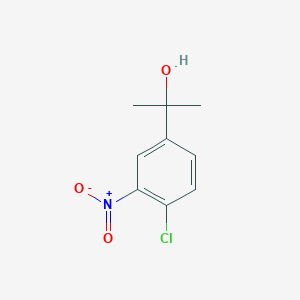

2-(4-Chloro-3-nitrophenyl)propan-2-ol

Description

General Overview of Alkyl-Substituted Phenyl Alcohols in Organic Chemistry

Alkyl-substituted phenyl alcohols, particularly tertiary alcohols like the propan-2-ol moiety found in the title compound, are a significant class of organic molecules. The tertiary alcohol group, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, imparts specific reactivity and physical properties. Generally, these alcohols are synthesized through the nucleophilic addition of organometallic reagents, such as Grignard reagents, to ketones. Their tertiary nature makes them resistant to oxidation under mild conditions, a feature that can be synthetically advantageous.

Significance of Halogen and Nitro Functional Groups on Aromatic Systems in Synthetic Design

The presence of halogen and nitro groups on an aromatic ring profoundly influences its chemical behavior. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. The nitro group (-NO2) is a strong deactivating group and a meta-director, meaning it directs incoming electrophiles to the meta position. quora.com The chlorine atom is also deactivating but is an ortho-, para-director due to the interplay of its inductive and resonance effects. The presence of both on the same ring creates a complex electronic environment that can be exploited for selective reactions. Furthermore, the nitro group can be reduced to an amino group, a versatile functional handle in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.com The chlorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions unless activated by strong electron-withdrawing groups.

Contextualizing 2-(4-Chloro-3-nitrophenyl)propan-2-ol within Contemporary Organic Synthesis Research

This compound is a molecule that, while not extensively studied, represents a potentially valuable building block in organic synthesis. Its structure combines a stable tertiary alcohol with an electronically modified aromatic ring. This combination suggests its potential as an intermediate in the synthesis of more complex molecules. The nitro and chloro substituents offer sites for further functionalization, making it a versatile scaffold for creating libraries of compounds for biological screening. For instance, substituted nitrobenzene (B124822) derivatives have been investigated for a range of bioactivities. The specific arrangement of the chloro and nitro groups can influence the regioselectivity of subsequent reactions, offering a pathway to specifically substituted aniline derivatives upon reduction of the nitro group.

Research Gaps and Opportunities in the Study of this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While its constituent functional groups are well-understood, the compound itself has not been the subject of detailed investigation. This presents a number of opportunities for future research:

Synthesis and Optimization: Developing and optimizing a reliable, high-yield synthesis for this compound would be the first crucial step.

Characterization: A comprehensive spectroscopic and crystallographic analysis would provide valuable data on its physical and chemical properties.

Reactivity Studies: Investigating the reactivity of the tertiary alcohol in the context of the electron-deficient aromatic ring could reveal interesting and potentially useful chemical transformations.

Applications as a Synthetic Intermediate: Exploring the use of this compound as a precursor to novel pharmaceuticals, agrochemicals, or materials could be a fruitful area of research. The presence of multiple functionalization points makes it an attractive starting material for diversity-oriented synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1934635-77-4 bldpharm.com |

| Molecular Formula | C9H10ClNO3 |

| Molecular Weight | 215.63 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 1-chloro-2-nitrobenzene (B146284).

| Step | Reaction | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | Acetyl chloride (CH3COCl), Aluminum chloride (AlCl3) |

| 2 | Grignard Reaction | Methylmagnesium bromide (CH3MgBr), followed by aqueous workup |

Step 1: Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene

The first step would be the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. wikipedia.orgdoubtnut.comjove.comchemguide.co.uk The nitro group is a strong deactivating group and a meta-director, while the chlorine is a deactivating ortho-, para-director. In this case, the directing effects are complex. The acylation would likely occur at the position para to the chlorine and meta to the nitro group, yielding 1-(4-chloro-3-nitrophenyl)ethanone.

Step 2: Grignard Reaction with 1-(4-chloro-3-nitrophenyl)ethanone

The resulting ketone would then be treated with a Grignard reagent, such as methylmagnesium bromide. The nucleophilic methyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the ketone. organic-chemistry.orgrsc.orgacechemistry.co.ukmasterorganicchemistry.combyjus.com Subsequent acidic workup will protonate the resulting alkoxide to yield the final product, this compound.

Potential Reactivity and Transformations

The structure of this compound suggests several potential avenues for further chemical modification:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as tin(II) chloride or catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com This would provide access to 2-(3-amino-4-chlorophenyl)propan-2-ol, a valuable intermediate for the synthesis of heterocyclic compounds and other biologically active molecules.

Nucleophilic Aromatic Substitution: While the chlorine atom is on an electron-deficient ring, nucleophilic substitution would likely require harsh conditions. However, the presence of the nitro group ortho to the chlorine could facilitate this reaction under certain conditions.

Reactions of the Tertiary Alcohol: The tertiary alcohol is generally resistant to oxidation. However, under strongly acidic conditions, it could undergo dehydration to form the corresponding alkene.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1934635-77-4 |

|---|---|

Molecular Formula |

C9H10ClNO3 |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

2-(4-chloro-3-nitrophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10ClNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3 |

InChI Key |

LMJXKNQYYKEKND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Chloro 3 Nitrophenyl Propan 2 Ol

Strategic Approaches to the Construction of the 2-(4-Chloro-3-nitrophenyl)propan-2-ol Skeleton

The core challenge in synthesizing this compound lies in the efficient construction of the tertiary alcohol attached to the substituted phenyl ring. Several strategic disconnections can be envisioned, primarily revolving around the formation of the C-C bond between the aromatic ring and the propan-2-ol moiety or the creation of the tertiary alcohol from a ketone precursor.

Grignard-Type Additions to Substituted Acetophenones

One of the most direct and widely employed methods for the synthesis of tertiary alcohols is the Grignard reaction. leah4sci.comadichemistry.com This strategy involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. acechemistry.co.uk For the synthesis of this compound, this approach utilizes 4-chloro-3-nitroacetophenone as the key precursor and a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

The reaction proceeds by the attack of the nucleophilic methyl group from the Grignard reagent on the carbonyl carbon of the acetophenone (B1666503) derivative. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. masterorganicchemistry.com A critical consideration in this synthesis is the potential for side reactions, as Grignard reagents are highly basic and can react with other functional groups. adichemistry.com However, the nitro group is generally compatible with Grignard reagents under controlled conditions, especially at low temperatures.

Table 1: Grignard Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Key Steps | Product |

|---|

Organolithium Chemistry in the Formation of Tertiary Alcohols

Similar to Grignard reagents, organolithium reagents are potent nucleophiles capable of adding to ketones to form tertiary alcohols. masterorganicchemistry.com Methyllithium (B1224462) (CH₃Li) can be used as an alternative to methylmagnesium bromide for the conversion of 4-chloro-3-nitroacetophenone to the desired product. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive ketones but also requires more stringent reaction conditions, such as very low temperatures, to maintain selectivity. wikipedia.orgnih.gov

The mechanism is analogous to the Grignard addition: the nucleophilic methyl group of methyllithium attacks the carbonyl carbon, followed by an acidic workup to protonate the resulting lithium alkoxide intermediate. masterorganicchemistry.com The high reactivity of organolithium compounds necessitates careful control to prevent unwanted reactions with the nitro group on the aromatic ring. wikipedia.org

Table 2: Organolithium Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Key Steps | Product |

|---|

Nucleophilic Substitution Reactions on Activated Aromatic Systems

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for constructing substituted aromatic skeletons. This reaction is feasible when the aromatic ring is activated by potent electron-withdrawing groups, such as the nitro group present in the target molecule. chemistrysteps.commasterorganicchemistry.com The nitro group, being ortho to the chlorine atom, strongly activates the ring for nucleophilic attack at the carbon bearing the chlorine. libretexts.org

A hypothetical SₙAr route could involve a precursor like 1,4-dichloro-2-nitrobenzene. A suitable nucleophile, such as the enolate of acetone (B3395972) or a related synthetic equivalent, could displace one of the chloro groups. However, directly forming the tertiary alcohol via an SₙAr reaction is complex and less common than building it from a ketone. A more plausible, albeit multi-step, approach would be to use an SₙAr reaction to introduce a precursor functional group that can later be converted into the 2-hydroxypropan-2-yl moiety. The presence of a strong electron-withdrawing group is essential for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex. youtube.com

Friedel-Crafts Acylation Precursors and Subsequent Reductions

The key precursor, 4-chloro-3-nitroacetophenone, can be synthesized via a Friedel-Crafts acylation reaction. organic-chemistry.orgsapub.org This electrophilic aromatic substitution involves reacting an aromatic compound with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govyoutube.com

For this specific synthesis, the starting material would be 1-chloro-2-nitrobenzene (B146284). The acylation reaction introduces the acetyl group onto the aromatic ring. The directing effects of the existing substituents (chloro and nitro groups) determine the position of the incoming electrophile. Once the 4-chloro-3-nitroacetophenone precursor is formed, it can be readily converted to the final tertiary alcohol using the organometallic methods described previously (Grignard or organolithium addition). The term "reduction" in this context is a misnomer; it refers to the conversion of the ketone to the alcohol via addition, not a formal reduction of the carbonyl group.

Chemoselective Transformations in the Synthesis of this compound

Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in the synthesis of multifunctional molecules like this compound. The presence of a nitro group, a chloro substituent, and a carbonyl group (in the precursor) requires careful selection of reagents and conditions.

Regioselectivity and Stereocontrol Considerations

Regioselectivity: This is a key consideration during the Friedel-Crafts acylation step to form the 4-chloro-3-nitroacetophenone precursor from 1-chloro-2-nitrobenzene. The nitro group is a strong deactivating group and a meta-director, while the chloro group is a deactivating group but an ortho-, para-director. The acetyl group will predominantly add to the position that is para to the chlorine and meta to the nitro group, leading to the desired 4-chloro-3-nitroacetophenone regioisomer. This outcome is governed by the powerful directing effects of the substituents on the stability of the carbocation intermediate formed during the electrophilic substitution.

Stereocontrol: The synthesis of tertiary alcohols often raises questions of stereocontrol. nih.govelsevierpure.comnih.gov However, the target molecule, this compound, is achiral because the tertiary carbon atom is bonded to two identical methyl groups. Therefore, the addition of a methyl Grignard or methyllithium reagent to the prochiral ketone (4-chloro-3-nitroacetophenone) does not create a stereocenter. If a different organometallic reagent were used (e.g., ethylmagnesium bromide), a chiral center would be formed, and achieving stereocontrol through asymmetric synthesis methodologies would become a critical objective. nih.govresearchgate.net

Novel Synthetic Routes and Sustainable Synthesis Approaches

Recent advancements in synthetic organic chemistry have focused on the development of novel, efficient, and environmentally benign methods for the construction of complex molecules.

Catalytic Methods for C-C Bond Formation

While the Grignard reaction is a classic method for forming carbon-carbon bonds, modern catalysis offers alternative and sometimes more selective approaches. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide range of organic compounds, including those with tertiary alcohol moieties.

For instance, palladium-catalyzed cross-coupling of tertiary alcohols with aroyl chlorides can lead to the formation of highly substituted esters. researchgate.net While not a direct route to the target alcohol, this demonstrates the utility of palladium catalysis in reactions involving tertiary alcohols. More direct approaches could involve the palladium-catalyzed addition of organometallic reagents to ketones.

Another catalytic approach involves the use of cerium(III) chloride as an additive in Grignard reactions. Organocerium reagents, generated in situ from Grignard reagents and CeCl₃, are less basic and more nucleophilic than their Grignard counterparts. researchgate.netchemspider.com This can lead to a significant suppression of side reactions, such as enolization and addition to other reactive functional groups. researchgate.net In the context of synthesizing this compound, the use of CeCl₃ could potentially mitigate the undesired reaction of the Grignard reagent with the nitro group. rsc.orgresearchgate.net

Table 2: Comparison of Grignard Reaction With and Without Cerium(III) Chloride for a Model Reaction

| Reaction | Reagents | Product | Yield (%) | Reference |

| Grignard Addition | Ketone + RMgX | Tertiary Alcohol | Varies (side reactions possible) | masterorganicchemistry.com |

| Cerium-mediated Grignard Addition | Ketone + RMgX / CeCl₃ | Tertiary Alcohol | Generally higher, fewer side products | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering these principles.

A key aspect is the choice of solvent. The Friedel-Crafts acylation, a likely step in the synthesis of the precursor ketone, traditionally uses halogenated solvents like dichloromethane (B109758) or nitrobenzene (B124822). rsc.org Greener alternatives include the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both catalyst and solvent. rsc.org Methanesulfonic anhydride has also been used to promote Friedel-Crafts acylations in the absence of metallic or halogenated components. organic-chemistry.orgacs.org

For the Grignard reaction, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative to THF. rsc.org Derived from renewable resources, 2-MeTHF has lower water miscibility, allowing for easier work-up and solvent recovery.

Table 3: Properties of Common Ethereal Solvents for Grignard Reactions

| Solvent | Source | Water Miscibility | Boiling Point (°C) |

| Diethyl Ether | Petrochemical | Low | 34.6 |

| Tetrahydrofuran (THF) | Petrochemical | High | 66 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Low | 80 |

Flow Chemistry and Continuous Processing for Production Enhancement

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. numberanalytics.comresearchgate.net

The synthesis of this compound can be adapted to a continuous flow process. The Friedel-Crafts acylation step can be performed in a flow reactor using a heterogeneous catalyst, such as a zirconium-β-zeolite, which can be packed into a column. thieme-connect.com This allows for continuous operation and easy separation of the catalyst from the product stream.

Grignard reactions are also well-suited for flow chemistry. vapourtec.com The in-situ generation of the Grignard reagent in a flow reactor, followed by its immediate reaction with the ketone precursor in a subsequent reactor, can enhance safety by minimizing the accumulation of the highly reactive organometallic species. researchgate.net This approach also allows for precise control of reaction parameters such as temperature and residence time, which can lead to improved yields and selectivity. researchgate.netuni-muenchen.de

A potential flow setup for the synthesis of this compound could involve two main stages:

Continuous Friedel-Crafts Acylation: 1-chloro-2-nitrobenzene and an acylating agent are passed through a heated column packed with a solid acid catalyst to produce 1-(4-chloro-3-nitrophenyl)ethan-1-one.

Continuous Grignard Reaction: The output from the first stage is mixed with a continuously generated methyl Grignard reagent in a second reactor to form the final product.

This integrated flow system would allow for the on-demand synthesis of the target compound in a safe and efficient manner.

Elucidation of the Molecular Structure and Conformational Analysis of 2 4 Chloro 3 Nitrophenyl Propan 2 Ol

High-Resolution Spectroscopic Characterization Techniques

The precise structure of 2-(4-Chloro-3-nitrophenyl)propan-2-ol is determined using a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the atomic connectivity, functional groups, and the three-dimensional arrangement of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, a suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Based on the molecular structure, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two equivalent methyl protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the substituted benzene (B151609) ring. The two methyl groups, being chemically equivalent, would present as a single, sharp singlet, while the hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent. docbrown.infolibretexts.org

The ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule: six for the aromatic ring, one for the quaternary carbon bearing the hydroxyl and methyl groups, and one for the two equivalent methyl carbons.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C(CH₃)₂ | Methyl | ~1.5 (Singlet, 6H) | ~30 |

| C(OH) | Quaternary | - | ~70 |

| OH | Hydroxyl | Variable (Broad singlet, 1H) | - |

| Ar-H | Aromatic | 7.5 - 8.2 (Multiplets, 3H) | 120 - 150 |

| Ar-C | Aromatic | - | 120 - 150 |

| Ar-C-Cl | Aromatic | - | 130 - 135 |

To confirm the precise connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would primarily show cross-peaks between the adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of atoms. In the case of this compound, these experiments would show correlations between protons that are close in space, even if they are not directly bonded. Expected NOE effects would be observed between the protons of the methyl groups and the aromatic proton at the C2 position of the phenyl ring, providing insights into the preferred rotational conformation (conformer) of the propan-2-ol group relative to the phenyl ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

For this compound, the spectra would be characterized by several key absorption bands:

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ from the tertiary alcohol group. libretexts.org

C-H stretch (aliphatic): Absorption bands around 2850-3000 cm⁻¹ corresponding to the methyl groups.

C-H stretch (aromatic): Weaker bands appearing above 3000 cm⁻¹.

N-O stretch (nitro group): Two strong, characteristic bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. ijcrt.org

C=C stretch (aromatic): Several bands in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region, characteristic of a tertiary alcohol.

C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) |

| C-H (Methyl) | Stretching | 2850-3000 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| NO₂ | Asymmetric Stretching | 1520-1560 |

| NO₂ | Symmetric Stretching | 1345-1385 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Tertiary Alcohol) | Stretching | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula.

The molecular formula for this compound is C₉H₁₀ClNO₃. uni.luappchemical.com The calculated monoisotopic mass for this compound is 215.03493 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is within a very small tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or tandem mass spectrometry (MS/MS) could include:

Loss of a water molecule (H₂O, 18 Da) from the tertiary alcohol.

Loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic cation.

Cleavage of the C-C bond to lose the entire propan-2-ol side chain.

Fragmentations associated with the nitro group (e.g., loss of •NO or •NO₂).

Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₁ClNO₃⁺ | 216.04221 |

| [M+Na]⁺ | C₉H₁₀ClNO₃Na⁺ | 238.02415 |

| [M-H]⁻ | C₉H₉ClNO₃⁻ | 214.02765 |

Data sourced from predicted values on PubChem. uni.lu

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide a detailed picture of the molecule's connectivity and conformation in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. As of this writing, publicly accessible crystallographic data for this compound is not available.

However, if a suitable single crystal were obtained and analyzed, this technique would provide precise, three-dimensional coordinates for every atom in the molecule (excluding hydrogens, which are often difficult to resolve). This data would allow for the exact measurement of:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule, such as the rotation of the propan-2-ol group relative to the plane of the phenyl ring.

Furthermore, crystallographic analysis would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitro group of a neighbor) or π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the compound in its solid form.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Single-Crystal X-ray Diffraction of this compound

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as extensive searches of chemical and crystallographic journals, yielded no published single-crystal X-ray diffraction studies for this compound. Such a study would be essential to definitively determine its molecular geometry, including bond lengths, bond angles, and torsion angles.

Conformational Analysis in the Crystalline State

A conformational analysis in the crystalline state is entirely dependent on the results of a single-crystal X-ray diffraction experiment. Key conformational features, such as the torsion angles defining the orientation of the propan-2-ol group relative to the phenyl ring and the orientation of the nitro group, are currently unknown. This information is critical for understanding the molecule's preferred spatial arrangement in the solid state.

Circular Dichroism and Chiroptical Properties

The relevance of circular dichroism and chiroptical properties is contingent on the existence and study of chiral derivatives of this compound. The parent compound itself is achiral. An extensive literature search did not uncover any research focused on the synthesis or chiroptical analysis of chiral derivatives of this specific compound. Therefore, no information on its circular dichroism or other chiroptical properties can be provided at this time.

Reactivity and Transformation Pathways of 2 4 Chloro 3 Nitrophenyl Propan 2 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group, situated at a benzylic position, is sterically hindered and lacks an alpha-hydrogen. These structural features significantly influence its reactivity, particularly in oxidation and substitution reactions.

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are generally resistant to oxidation under conditions that readily transform primary and secondary alcohols into aldehydes, ketones, or carboxylic acids. youtube.comquora.com Reagents like manganese dioxide (MnO₂), commonly used for oxidizing benzylic alcohols, are typically ineffective for tertiary alcohols. youtube.com

Attempts to oxidize tertiary benzylic alcohols with strong oxidants may lead to carbon-carbon bond cleavage or, more commonly, elimination reactions. Some specialized methods have been developed for activated alcohols. For instance, N-heterocycle-stabilized iodanes (NHIs) have been used for the mild oxidation of activated alcohols. beilstein-journals.org Another approach involves the use of oxoammonium salts, which can mediate a tandem elimination-oxidation process in tertiary benzylic alcohols, yielding allylic ethers rather than a simple ketone. rsc.org The reaction is believed to proceed through an initial elimination to form an alkene intermediate, which then undergoes allylic oxidation. rsc.org

For 2-(4-chloro-3-nitrophenyl)propan-2-ol, direct oxidation to a ketone without cleavage is not a feasible pathway. The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring can further influence the reaction pathways, potentially affecting the stability of intermediates. nih.gov

Table 1: Summary of Oxidation Attempts on Tertiary Benzylic Alcohols

| Oxidizing Agent/System | Typical Substrate | Expected Outcome for this compound | Reference |

| Manganese Dioxide (MnO₂) | Primary/Secondary Benzylic Alcohols | No reaction | youtube.com |

| Pyridinium Dichromate (PDC) | Primary/Secondary Alcohols | No reaction or decomposition | beilstein-journals.org |

| Oxoammonium Salts | Tertiary Benzylic Alcohols | Tandem elimination-oxidation to form an allylic ether | rsc.org |

| N-heterocycle-stabilized iodanes | Activated Alcohols | Potential for oxidation, but may be complex | beilstein-journals.org |

Tertiary alcohols readily undergo dehydration under acidic conditions to form alkenes. The mechanism typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. In the case of this compound, the resulting carbocation is also benzylic, which enhances its stability. Subsequent elimination of a proton from an adjacent carbon atom yields the corresponding alkene, 1-chloro-2-(prop-1-en-2-yl)-4-nitrobenzene.

This elimination is a common side reaction during other acid-catalyzed transformations, such as esterification or nucleophilic substitution. quora.commasterorganicchemistry.com The ease of this reaction makes the isolation of products from other acid-catalyzed reactions challenging.

Esterification: The direct esterification of tertiary alcohols, such as this compound, with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient. masterorganicchemistry.com This is due to significant steric hindrance around the tertiary carbinol carbon and the competing dehydration reaction that occurs readily in the acidic medium. quora.commasterorganicchemistry.com The rate of esterification for tertiary alcohols is considerably slower than for primary or secondary alcohols. researchgate.net

Alternative methods that avoid strong acids and the formation of a carbocation intermediate are more successful. For instance, reacting the tertiary alcohol with a more reactive acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base (e.g., pyridine), can yield the desired ester. Organic carboxylic acids that can be used for esterification may contain various substituents, including nitro groups. google.com

Etherification: Similar to esterification, acid-catalyzed etherification of tertiary alcohols is problematic due to the prevalence of the elimination side reaction. However, ethers can sometimes be formed under specific conditions. As mentioned previously, a tandem elimination/allylic oxidation of tertiary benzylic alcohols with oxoammonium salts can produce allylic ethers. rsc.org

Nucleophilic substitution reactions at a tertiary benzylic carbinol carbon are facilitated by the stability of the resulting carbocation intermediate. These reactions typically proceed through an Sₙ1 mechanism. libretexts.org The hydroxyl group is a poor leaving group and must first be activated, usually by protonation under acidic conditions. libretexts.org Once the good leaving group (H₂O) departs, the stable tertiary benzylic carbocation is formed, which can then be attacked by a nucleophile.

The reactivity order for alcohols in such reactions is 3° > 2° > 1°. libretexts.org Tertiary benzylic alcohols can be converted to the corresponding alkyl halides using hydrogen halides (e.g., HCl, HBr). libretexts.orgorganic-chemistry.org Lewis acids can also be employed to catalyze the substitution of the hydroxyl group. For instance, an iron(III) catalyst has been shown to effect the intramolecular substitution of tertiary alcohols.

Reactions of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, most notably reduction.

The reduction of an aromatic nitro group to a primary amine is one of the most significant reactions in organic chemistry, yielding valuable aniline derivatives. nih.govacs.org This transformation can be achieved through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. It is considered a "green" method as the only byproduct is water. acs.org

Palladium on Carbon (Pd/C): This is a very common and efficient catalyst for nitro group reduction. commonorganicchemistry.com However, a significant drawback is its propensity to catalyze dehalogenation, particularly with aryl chlorides and bromides. For this compound, using H₂/Pd/C could potentially lead to the undesired removal of the chlorine atom alongside the reduction of the nitro group.

Raney Nickel (Raney-Ni): This catalyst is also effective for nitro reductions and is often preferred when the substrate contains halogen substituents that are sensitive to hydrogenolysis, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): This is another powerful hydrogenation catalyst for reducing nitro compounds to amines. wikipedia.org

The general pathway for catalytic hydrogenation is believed to proceed through nitroso and hydroxylamine intermediates before forming the final amine. acs.orgrsc.org

Chemical Reduction: This approach utilizes metals in the presence of an acid. These methods are often highly chemoselective and tolerate a wide range of other functional groups.

Iron (Fe) in Acid: The use of iron filings in the presence of an acid like acetic acid or hydrochloric acid (Béchamp reduction) is a classic and reliable method for reducing aromatic nitro compounds. commonorganicchemistry.comnm.govacsgcipr.org It is generally selective for the nitro group and does not affect aryl halides or alcohol functionalities. The process, however, generates significant amounts of iron salt waste. nih.gov

Tin(II) Chloride (SnCl₂): Tin(II) chloride in concentrated hydrochloric acid is another mild and effective reagent for the selective reduction of nitroarenes in the presence of other reducible groups. commonorganicchemistry.com

Zinc (Zn) in Acid: Zinc dust in acidic media can also be used to reduce nitro groups to amines. commonorganicchemistry.com Under different conditions, such as with ammonium chloride, the reduction can sometimes be stopped at the hydroxylamine stage. wikipedia.orgmdpi.com

The choice between catalytic hydrogenation and chemical reduction depends on the desired selectivity and the presence of other functional groups in the molecule. For the synthesis of 2-(4-chloro-3-aminophenyl)propan-2-ol, a chemical reduction method using Fe/HCl or a catalytic hydrogenation with Raney-Ni would likely be the most effective strategies to avoid dehalogenation.

Table 2: Comparison of Reduction Methods for the Nitro Group

| Method | Reagents | Advantages | Disadvantages | Selectivity for this compound | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean (water byproduct) | Risk of dehalogenation | Low (may cleave C-Cl bond) | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney-Ni | Effective, lower risk of dehalogenation | Pyrophoric catalyst | Good | commonorganicchemistry.com |

| Chemical Reduction | Fe, HCl/AcOH | High chemoselectivity, inexpensive | Stoichiometric metal waste | Excellent | nih.govnm.govacsgcipr.org |

| Chemical Reduction | SnCl₂, HCl | Mild, good chemoselectivity | Stoichiometric metal waste | Excellent | commonorganicchemistry.com |

| Chemical Reduction | Zn, HCl/AcOH | Good chemoselectivity | Stoichiometric metal waste | Excellent | commonorganicchemistry.com |

Interconversion to Other Nitrogen-Containing Functionalities

The nitro group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, most notably the amino group. This transformation is a cornerstone of synthetic chemistry, often employed to introduce a nucleophilic site on the aromatic ring.

The reduction of the aromatic nitro group in this compound would yield 2-(3-amino-4-chlorophenyl)propan-2-ol. This conversion can be achieved through several established methods commonly used for the reduction of nitroarenes. The choice of reagent is often guided by the need for chemoselectivity, ensuring that other functional groups, such as the chloro substituent or the tertiary alcohol, remain unaffected.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere.

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com These reactions are robust but may not be suitable for acid-sensitive substrates.

Metals in Neutral or Basic Conditions: To avoid strongly acidic conditions, metals like zinc powder can be used with ammonium chloride solution or sodium hydroxide. scispace.comgoogle.com For instance, the reduction of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide to its corresponding amine has been successfully achieved using zinc and sodium hydroxide. google.com Similarly, iron powder in the presence of ammonium chloride is effective for converting nitrobenzamides to aminobenzamides. chemicalbook.com

Transfer Hydrogenation: Reagents like hydrazine or formic acid in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation gas. researchgate.netorganic-chemistry.org

Borohydrides: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced with catalysts like Pd/C or copper nanoparticles. ijsr.netmdpi.com

The following table summarizes common conditions for the reduction of aromatic nitro compounds, which are applicable to the transformation of this compound.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol solvent, room temp. to moderate heat | Highly efficient, but requires specialized hydrogenation equipment. |

| Fe, HCl | Ethanol/water, reflux | Classic, inexpensive method; strongly acidic. |

| Sn, HCl | Ethanol, reflux | Effective but can be difficult to remove tin byproducts. |

| Zn, NH₄Cl | Aqueous methanol, reflux | Milder, near-neutral conditions. |

| NaBH₄, Catalyst (e.g., Pd/C) | Protic solvent (e.g., Ethanol) | Chemoselective; reactivity depends on the catalyst used. |

The resulting amino group in 2-(3-amino-4-chlorophenyl)propan-2-ol dramatically alters the ring's reactivity, transforming it from an electron-poor to an electron-rich system and opening up further synthetic pathways, such as diazotization followed by Sandmeyer reactions.

Reactivity of the Chloro-Substituted Phenyl Ring

The chloro group on the phenyl ring is a site for substitution and cross-coupling reactions. Its reactivity is significantly influenced by the other substituents on the ring.

The phenyl ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is because the potent electron-withdrawing nitro group is positioned ortho to the chlorine atom, which is the leaving group. libretexts.orgck12.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

A wide range of nucleophiles can displace the chloride, including:

Alkoxides and Phenoxides (O-Nucleophiles): Reaction with sodium methoxide (NaOCH₃) or sodium phenoxide (NaOPh) would yield the corresponding methyl ether or phenyl ether, respectively.

Amines (N-Nucleophiles): Primary and secondary amines, such as ammonia, piperidine, or aniline, can react to form the corresponding substituted anilines.

Thiols (S-Nucleophiles): Thiolates, such as sodium thiophenoxide (NaSPh), are potent nucleophiles in SNAr reactions and would yield the corresponding thioether.

The general scheme for the SNAr reaction is presented below.

Scheme 1: General SNAr Reaction Pathway

The reactivity in SNAr reactions is generally enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.net

Further electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The combined effect of the existing substituents renders the ring highly electron-deficient and thus deactivated towards attack by electrophiles. wikipedia.org

The directing effects of the individual substituents are as follows:

Nitro group (-NO₂): A strong deactivating group and a meta-director. youtube.comorganicchemistrytutor.com

Chloro group (-Cl): A weak deactivating group and an ortho, para-director. youtube.comorganicchemistrytutor.com

2-hydroxypropyl group (-C(CH₃)₂OH): An alkyl group, which is a weak activating group and an ortho, para-director.

The powerful deactivating nature of the nitro and chloro groups outweighs the weak activating effect of the alkyl group, making the ring significantly less reactive than benzene (B151609). wikipedia.orglibretexts.org The vacant positions on the ring are C-2, C-5, and C-6. The directing influences of the substituents on these positions are conflicting. For any incoming electrophile, there is no position that is strongly activated by the combined effects of the existing groups. Therefore, forcing an EAS reaction would likely require harsh conditions and would probably result in a mixture of products with low yield.

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the position of the chloro substituent. Although aryl chlorides are less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine ligands, have made their use in these reactions routine. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would couple this compound with an organoboron compound, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would result in the formation of a biaryl or a substituted styrene, respectively, by creating a new C-C bond at the C-4 position.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base (typically an amine). wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would introduce an alkyne substituent at the C-4 position, yielding a diarylacetylene derivative.

The table below outlines the general conditions for these cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl or Styrene derivative |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, Diisopropylamine | Arylalkyne |

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Mechanistic Investigations of Key Reactions

While no specific mechanistic studies have been published for this compound, the mechanisms of its principal reactions can be reliably inferred from extensive studies on analogous compounds.

The kinetics of SNAr reactions, which represent the most facile transformation for this substrate, have been thoroughly investigated for related chloro-nitro-aromatic compounds. nih.govchemrxiv.org

These studies generally support the two-step addition-elimination mechanism, where the first step, the nucleophilic attack and formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.net

Key findings from kinetic studies on analogous systems that would likely apply to this compound include:

Effect of the Nucleophile: The reaction rate is dependent on the concentration and nucleophilicity of the attacking species. More powerful nucleophiles lead to faster reactions.

Effect of the Leaving Group: For SNAr reactions where the formation of the Meisenheimer complex is rate-limiting, the nature of the halogen leaving group has a smaller effect on the rate than in SN1 or SN2 reactions. However, the electronegativity of the halogen influences the electrophilicity of the attacked carbon, leading to a typical reactivity order of F > Cl > Br > I. In cases where the decomposition of the intermediate is partially rate-limiting, a different order (e.g., Br > Cl > I) can be observed. ias.ac.in

Solvent Effects: The use of polar aprotic solvents (e.g., DMSO, DMF) significantly accelerates SNAr reactions compared to protic solvents (e.g., ethanol). researchgate.netias.ac.in This is attributed to the poor solvation of the anionic nucleophile in aprotic solvents, which increases its chemical potential and reactivity.

Catalysis: SNAr reactions are generally not subject to base catalysis in the same way as elimination reactions, although the base is required to generate the active nucleophile (e.g., deprotonating a phenol or thiol). researchgate.net

Kinetic investigations often involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy. The data is then used to determine rate constants and reaction orders, providing insight into the transition state and the influence of various reaction parameters. nih.gov

Identification of Reaction Intermediates

The transformation of this compound likely proceeds through various reactive intermediates depending on the reaction conditions. The stability of these intermediates is a key factor in determining the predominant reaction mechanism.

Carbocationic Intermediates: In acidic media, the tertiary benzylic alcohol can be protonated, leading to the formation of a tertiary benzylic carbocation upon the loss of a water molecule. However, the presence of two strong electron-withdrawing groups (chloro and nitro) on the phenyl ring is expected to destabilize this carbocation. The nitro group, in particular, exerts a powerful -R and -I effect, significantly reducing the electron density of the aromatic ring and destabilizing any positive charge at the benzylic position. This destabilization would likely make the formation of a free carbocation via an SN1-type mechanism less favorable compared to analogous compounds with electron-donating or neutral substituents.

Radical Intermediates: In reactions initiated by radical initiators or photochemically, the formation of a benzylic radical is a plausible pathway. The stability of a benzylic radical is generally enhanced by resonance with the aromatic ring. However, the electronic effects of the chloro and nitro substituents on the stability of a benzylic radical are more complex. While these groups are electron-withdrawing, they can also participate in resonance stabilization of the radical. Copper-catalyzed reactions of benzylic C-H bonds with alcohols have been proposed to proceed through a radical relay mechanism nih.govresearchgate.net. It is conceivable that under specific catalytic conditions, a radical intermediate could be generated at the tertiary carbon of this compound.

The table below summarizes the potential reaction intermediates and the anticipated influence of the substituents on their stability.

| Intermediate Type | Structure | Expected Stability | Influence of Chloro and Nitro Groups |

| Tertiary Benzylic Carbocation | A carbocation at the tertiary carbon attached to the substituted phenyl ring. | Low | The strong electron-withdrawing effects (-I, -R) of the nitro group and the -I effect of the chloro group significantly destabilize the positive charge, making its formation unfavorable. |

| Benzylic Radical | A radical at the tertiary carbon attached to the substituted phenyl ring. | Moderate | The radical can be stabilized by resonance with the aromatic ring. The net effect of the electron-withdrawing groups on radical stability is less straightforward than for carbocations and depends on the specific reaction conditions. |

Computational and Theoretical Investigations of 2 4 Chloro 3 Nitrophenyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods, grounded in the principles of quantum mechanics, allow for a detailed description of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-(4-chloro-3-nitrophenyl)propan-2-ol, DFT calculations, often employing a basis set such as 6-311++G(d,p), would reveal critical bond lengths, bond angles, and dihedral angles.

The geometry optimization process also provides the total electronic energy of the molecule, a key parameter in assessing its thermodynamic stability. By mapping the potential energy surface, it is possible to identify various conformers and the transition states that separate them, thus constructing the molecule's energy landscape.

Interactive Data Table: Optimized Geometric Parameters (Theoretical)

Users can sort the data by clicking on the column headers.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-N (nitro) | 1.47 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Length | C-C (ring) | 1.39 Å (average) |

| Bond Length | C-C (propanol) | 1.54 Å |

| Bond Length | C-O (propanol) | 1.43 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-C-N | 121.0° |

| Bond Angle | O-N-O | 124.5° |

| Dihedral Angle | C-C-C-O (propanol) | ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This suggests that the molecule could be chemically reactive.

Interactive Data Table: Frontier Molecular Orbital Properties (Theoretical)

| Property | Value (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 5.74 |

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of varying electrostatic potential. Red typically signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the EPS analysis would likely show a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton, and on the carbon atoms of the aromatic ring, influenced by the electron-withdrawing substituents.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular mechanics and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, rotation around the single bond connecting the propan-2-ol substituent to the phenyl ring is a key conformational variable.

By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the most stable conformers (energy minima) and the energy barriers that must be overcome for the molecule to transition between them. These barrier heights are indicative of the flexibility of the molecule.

Interactive Data Table: Conformational Energy Profile (Theoretical)

| Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.2 | Eclipsed (Maximum) |

| 60° | 0.0 | Staggered (Minimum) |

| 120° | 5.5 | Eclipsed (Maximum) |

| 180° | 0.2 | Staggered (Minimum) |

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions. By solving Newton's equations of motion for the atoms in the molecule over a period of time, MD simulations can model the dynamic rotations around single bonds.

For this compound, an MD simulation would illustrate the fluctuations of the propan-2-ol group relative to the phenyl ring. This would provide information on the frequencies of rotation and the preferred conformational states over time at a given temperature, offering a more realistic picture of the molecule's behavior in a dynamic environment. These simulations are valuable for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational Prediction of NMR Chemical Shifts

There is no published data on the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound. Such a study would typically involve geometry optimization of the molecule's structure followed by the application of quantum mechanical methods to calculate the magnetic shielding tensors for each nucleus.

Simulated Vibrational Spectra (IR, Raman)

Similarly, simulated Infrared (IR) and Raman spectra for this compound are not available in the current body of scientific literature. The generation of these spectra would require the calculation of the molecule's vibrational frequencies and their corresponding intensities, providing a theoretical fingerprint of the compound.

Reaction Mechanism Pathway Elucidation using Computational Methods

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No computational studies detailing the reaction mechanisms involving this compound, including the localization of transition states and subsequent IRC analysis to confirm the reaction pathways, have been found.

Computational Insights into Catalytic Cycles

In the absence of broader mechanistic studies, there is also no specific computational research available that provides insights into any catalytic cycles that might involve this compound.

Applications of 2 4 Chloro 3 Nitrophenyl Propan 2 Ol As a Synthetic Building Block

Precursor for Pharmacologically Relevant Scaffolds (excluding clinical data)

The 4-chloro-3-nitrophenyl moiety is a common feature in a number of biologically active compounds, suggesting that 2-(4-Chloro-3-nitrophenyl)propan-2-ol can serve as a valuable starting material for the synthesis of new therapeutic agents. The strategic placement of the chloro and nitro groups allows for selective chemical modifications, providing a pathway to a diverse range of molecular structures.

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. The nitro group on the aromatic ring of this compound is a key functional group that can be utilized in cyclization reactions to form various heterocyclic systems.

One potential application is in the synthesis of quinoline (B57606) derivatives. Research has demonstrated that o-nitrophenyl propargyl alcohols can undergo reductive cyclization to yield substituted quinolines. In a similar vein, this compound, following a dehydration to the corresponding alkene and subsequent functionalization, could potentially serve as a precursor for the synthesis of novel quinoline-based structures. The reduction of the nitro group to an amine is a critical step in this process, which then facilitates an intramolecular cyclization. The resulting chloro-substituted quinoline scaffold could be further functionalized to explore its pharmacological potential.

| Reactant | Reaction Type | Potential Product Scaffold | Key Transformation |

| This compound derivative | Reductive Cyclization | Chloro-substituted quinoline | Reduction of nitro group and intramolecular cyclization |

| This compound derivative | Condensation Reaction | Benzothiazole derivative | Reaction with a sulfur source and cyclization |

This table presents potential synthetic pathways for heterocyclic compounds starting from derivatives of this compound.

Chirality is a fundamental aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. While this compound is an achiral molecule, its tertiary alcohol functionality provides a handle for the introduction of chirality through various synthetic strategies.

A common approach is the dehydration of the tertiary alcohol to form the corresponding alkene, 2-(4-chloro-3-nitrophenyl)prop-1-ene. This alkene can then be subjected to asymmetric reactions to introduce one or more chiral centers. For instance, asymmetric dihydroxylation would yield a chiral diol, while asymmetric epoxidation would produce a chiral epoxide. These chiral building blocks can then be used in the synthesis of enantiomerically pure pharmaceuticals.

Another strategy involves the kinetic resolution of a racemic mixture of a chiral derivative of the starting material. For example, if the tertiary alcohol is used to esterify a chiral acid, the resulting diastereomeric esters could potentially be separated. Alternatively, enzymatic resolutions could be employed on a suitable derivative to isolate a single enantiomer.

| Starting Material Derivative | Asymmetric Reaction | Chiral Product |

| 2-(4-chloro-3-nitrophenyl)prop-1-ene | Asymmetric Dihydroxylation | (R/S)-1-(4-chloro-3-nitrophenyl)propane-1,2-diol |

| 2-(4-chloro-3-nitrophenyl)prop-1-ene | Asymmetric Epoxidation | (R/S)-2-(4-chloro-3-nitrophenyl)-2-methyloxirane |

| Racemic chiral derivative | Enzymatic Resolution | Enantiomerically pure derivative |

This table illustrates potential methods for introducing chirality starting from derivatives of this compound.

Intermediate in the Synthesis of Advanced Organic Materials

The unique electronic properties conferred by the nitro and chloro substituents on the phenyl ring make this compound an interesting candidate as an intermediate for the synthesis of advanced organic materials. These materials can have applications in electronics, photonics, and specialty polymers.

The functional groups present in this compound allow for its incorporation into polymer chains. The hydroxyl group can be used as an initiation site for ring-opening polymerization or can be converted into other functional groups suitable for polycondensation or polyaddition reactions. For example, conversion of the alcohol to an amine or an isocyanate would enable its use in the synthesis of polyurethanes or polyamides.

Furthermore, the aromatic nitro group can be reduced to an amine, providing another reactive site for polymerization. The presence of the chloro group also offers a site for cross-coupling reactions, which could be used to create cross-linked polymers or to attach the monomer unit to a polymer backbone. The resulting polymers, containing the electron-deficient 4-chloro-3-nitrophenyl moiety, may exhibit interesting thermal and electronic properties.

Beyond polymers, this compound can serve as a precursor for a variety of specialty chemicals. The nitro group is a versatile functional group that can be transformed into a wide range of other functionalities, including amines, azides, and hydroxylamines. These transformations open up pathways to new classes of compounds with potential applications as dyes, agrochemicals, and fine chemical intermediates.

The combination of the chloro and nitro groups on the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents and the creation of a library of derivatives for screening in different applications.

Role in Complex Molecule Total Synthesis

The total synthesis of complex natural products and other intricate organic molecules often relies on the strategic use of highly functionalized building blocks. The structural features of this compound make it a potentially useful starting material in multi-step synthetic sequences.

The ability to selectively manipulate the nitro, chloro, and hydroxyl groups allows for a stepwise construction of molecular complexity. For instance, the nitro group can be used to direct ortho-lithiation, enabling the introduction of substituents at the C2 position of the phenyl ring. The tertiary alcohol can be used as a protecting group or as a precursor to a more reactive functional group.

The presence of the 4-chloro-3-nitrophenyl scaffold could be a key fragment in the retrosynthetic analysis of a complex target molecule. By starting with this compound, synthetic chemists can efficiently install this functionalized aromatic ring into a larger molecular framework, saving several synthetic steps. Its potential role in the synthesis of complex alkaloids and other biologically active natural products, where substituted aromatic rings are common, is an area ripe for exploration.

Incorporation into Natural Product Analogues

Extensive research of scientific literature and chemical databases reveals a notable absence of documented applications of this compound in the synthesis of natural product analogues. While the structural motifs present in this compound—a halogenated and nitrated aromatic ring coupled with a tertiary alcohol—are common in medicinal chemistry and could theoretically be incorporated into more complex molecules, there are currently no published studies demonstrating its use in this specific context.

The synthesis of natural product analogues is a field of organic chemistry focused on creating molecules that are structurally similar to naturally occurring compounds but with modifications designed to enhance their biological activity, improve their pharmacokinetic properties, or simplify their synthesis. These efforts often involve the use of versatile building blocks that can be readily modified and incorporated into a larger molecular framework.

Despite its potential, this compound has not been identified as a key intermediate or starting material in the synthesis of any known natural product analogues. The lack of available data prevents a detailed discussion of its specific roles, reaction efficiencies, or the properties of any resulting compounds. Therefore, no data tables or detailed research findings can be presented for this application.

Assembly of Multi-Component Systems

Similarly, a thorough review of the chemical literature indicates that this compound has not been reported as a component in the assembly of multi-component systems. Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

For a molecule to be useful in MCRs, it typically needs to possess functional groups that can participate in the specific reaction cascades of these processes. While the nitro group, chloro substituent, and tertiary alcohol of this compound could potentially be involved in various chemical transformations, there is no evidence in the current body of scientific literature to suggest its use in the context of multi-component system assembly.

Consequently, there are no research findings to detail its reactivity, the types of systems it could assemble, or the characteristics of the resulting products. The absence of such studies means that no data tables or specific examples can be provided.

Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Chloro 3 Nitrophenyl Propan 2 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for the separation of 2-(4-chloro-3-nitrophenyl)propan-2-ol from complex matrices and for the assessment of its purity. The selection of a specific technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the nitroaromatic chromophore, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This characteristic allows for sensitive detection using a UV-Vis or a Photodiode Array (PDA) detector. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectra across the peak. americanpharmaceuticalreview.comijcrt.org The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. Based on the structure of the compound, a primary wavelength around 254 nm is often effective for detection. nih.gov

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides good retention for moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered to a specific pH to ensure consistent ionization of the analyte and any impurities. nih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of all components with good peak shapes.

Mass Spectrometry (MS) Detection: For enhanced selectivity and structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). This powerful combination provides information about the molecular weight of the analyte and its fragmentation pattern, which is invaluable for unambiguous identification, especially in complex matrices or when characterizing unknown impurities. nih.gov Electrospray ionization (ESI) is a common ionization technique for this type of compound, and it can be operated in both positive and negative ion modes. In the negative ion mode, deprotonation of the hydroxyl group can be expected, while in the positive ion mode, adducts with ions from the mobile phase (e.g., sodium or ammonium) may be observed.

Below is a hypothetical data table summarizing typical HPLC conditions for the analysis of this compound.

| Parameter | UV-Vis/PDA Detection | MS Detection |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50% B to 95% B in 15 min | 40% B to 90% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Injection Vol. | 10 µL | 5 µL |

| Detection | PDA at 254 nm | ESI in Negative Ion Mode |

| Expected Rt | ~8.5 min | ~5.2 min |

| Expected [M-H]⁻ | N/A | m/z 214.0 |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While the tertiary alcohol group in this compound may raise concerns about thermal stability, GC-MS analysis is often feasible. The use of a mass spectrometer as a detector is standard in modern GC analysis, providing high sensitivity and specificity.

For the GC analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The oven temperature would be programmed to ramp up to ensure the separation of the target analyte from any volatile impurities or solvent residues.

A potential challenge with the GC analysis of alcohols is peak tailing due to interaction with active sites in the injector or on the column. nih.gov Derivatization, for instance, by silylating the hydroxyl group, can be employed to improve the chromatographic behavior and thermal stability of the analyte. nih.gov

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak, although it may be of low intensity due to fragmentation. Characteristic fragment ions would arise from the loss of a methyl group, a water molecule, and cleavage of the bond between the aromatic ring and the propanol (B110389) side chain. The fragmentation pattern of nitroaromatic compounds can be complex but also highly informative for structural elucidation. acs.orgacs.org

The following table outlines plausible GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Interface Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Expected Rt | ~12.7 min |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comshimadzu.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity, making it a "green" analytical technique. twistingmemoirs.comroutledge.com It is particularly well-suited for the separation of chiral compounds and for the analysis of moderately polar to non-polar substances. news-medical.net

For the analysis of this compound, which is a moderately polar compound, SFC can be a powerful alternative to HPLC. chromatographytoday.comchromatographyonline.com To enhance the elution strength of the supercritical CO2 mobile phase for such analytes, a polar organic co-solvent, or "modifier," such as methanol or ethanol, is typically added. numberanalytics.comwiley.com

The separation in SFC can be performed on a variety of stationary phases, including those used in both normal-phase and reversed-phase HPLC. The choice of stationary phase and the type and concentration of the modifier are critical for achieving the desired separation. Detection in SFC can be accomplished using UV-Vis, PDA, or MS detectors, similar to HPLC.

The table below provides a representative set of SFC conditions for the analysis of this compound.

| Parameter | Value |

| Column | Diol or 2-Ethylpyridine, 3.0 x 100 mm, 3 µm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide |

| Gradient | 5% B to 40% B in 8 min |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40 °C |

| Detection | PDA at 254 nm |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive species. The nitro group in this compound is readily reducible, making this compound an excellent candidate for analysis by electrochemical techniques. acs.orgrsc.orgresearchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), involve applying a potential to an electrode and measuring the resulting current. These methods can provide both qualitative and quantitative information about the redox behavior of an analyte.

The electrochemical reduction of the nitro group on the aromatic ring of this compound can be observed at a working electrode, such as a glassy carbon electrode (GCE) or a hanging mercury drop electrode (HMDE). The reduction process is typically irreversible and results in a well-defined cathodic peak. The potential at which this peak occurs is characteristic of the compound, and the peak height or area is proportional to its concentration.

DPV and SWV are particularly useful for quantitative analysis as they offer enhanced sensitivity and better resolution compared to CV by minimizing the contribution of the capacitive current. rsc.org The analysis is typically carried out in a buffered aqueous solution, with the pH of the medium influencing the reduction potential.

The following table summarizes typical experimental parameters for the voltammetric analysis of a nitroaromatic compound like this compound.

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (3 M KCl) |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | +0.2 V to -1.2 V |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

| Expected Peak Potential | ~ -0.7 V vs. Ag/AgCl |